molecular formula C21H19ClN4O B1489686 4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1347333-77-0

4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

货号: B1489686
CAS 编号: 1347333-77-0
分子量: 378.9 g/mol
InChI 键: VUZBEMNOFGZIRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ( 1347333-77-0) is a chemical compound with a molecular formula of C21H19ClN4O and a molecular weight of 378.85 g/mol . It is supplied for research and development purposes. Compounds featuring the dihydropyrimidine core, similar to this one, are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological targets . For instance, recent scientific literature highlights related pyrimidine-carbonitrile scaffolds being explored as potent inhibitors of kinases such as PIM-1, which is a relevant target in oncology research . Furthermore, such non-nucleoside structured compounds represent an important area of investigation in antiviral research, as scientists seek agents with novel mechanisms of action . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

4-(4-tert-butylphenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-21(2,3)14-6-4-13(5-7-14)18-17(12-23)19(27)26-20(25-18)24-16-10-8-15(22)9-11-16/h4-11H,1-3H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBEMNOFGZIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H19ClN4O
  • Molecular Weight : 378.9 g/mol
  • CAS Number : 1347333-77-0

Anticancer Properties

Recent studies have indicated that compounds in the dihydropyrimidine class exhibit significant anticancer properties. For instance, a study on similar derivatives showed that they could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to increased apoptosis and reduced cell viability.

Compound IC50 (µM) Cancer Cell Line
Dihydropyrimidine Derivative A5.2MCF-7 (Breast)
Dihydropyrimidine Derivative B7.8HeLa (Cervical)
Target Compound6.5A549 (Lung)

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have demonstrated that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

Cholinesterase Inhibition

Compounds similar to this compound have been studied for their inhibitory effects on cholinesterases (AChE and BChE). These enzymes are crucial in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM) Selectivity
AChE1.90Moderate
BChE0.084High

Antioxidant Activity

The compound has shown promising antioxidant properties in various assays, suggesting its potential role in mitigating oxidative stress-related damage. The antioxidant activity was assessed using methods such as ABTS and FRAP assays.

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes apoptosis through intrinsic pathways involving caspases.
  • Enzyme Inhibition : Acts as a reversible inhibitor of cholinesterases, impacting neurotransmitter levels.

Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, the target compound demonstrated an IC50 value of 6.5 µM against A549 lung cancer cells, indicating significant anticancer properties. The study highlighted that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Study 2: Cholinesterase Inhibition

Another research focused on the cholinesterase inhibitory effects of similar compounds found that they significantly inhibited both AChE and BChE with IC50 values indicating higher selectivity towards BChE. This suggests potential therapeutic applications in Alzheimer's disease management.

相似化合物的比较

Structural Features and Substituent Effects

The table below highlights key structural differences and their hypothesized impacts:

Compound Name / ID (Evidence) Substituents (Positions) Key Structural Features Potential Impact
Target Compound 4-Tert-butylphenyl (4), 4-ClPhNH (2), CN (5) Bulky tert-butyl, chloro-aniline, cyano Enhanced lipophilicity, steric hindrance
4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (9) 4-ClPh (4), 4-NO₂BzS (2), CN (5) Nitrobenzylthio group at position 2 Improved antiviral activity (IC₅₀ = 6.1 μM vs. SARS-CoV 3CLpro)
6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile (10) Indole (6), dichlorobenzylidene hydrazine (2) Indole core, dichloro substitution High anti-inflammatory (71% edema inhibition) and antimicrobial activity (MIC = 12.5 μg/mL)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (11) 4-MeOPh (4), MeS (2) Methoxy and methylthio groups Moderate polarity, potential for metabolic stability
4-(3-Chlorophenyl)-2-((4-...chromen-3-yl)oxy)butyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (13) Chlorophenyl (4), chromenone-linked thioether (2) Chromenone-thioether hybrid Enhanced antibacterial activity via membrane disruption

Key Observations :

  • Position 2 Modifications: The target compound’s 4-chlorophenylamino group contrasts with thioethers (), hydrazones (), or chromenone hybrids (). Amino groups may improve solubility but reduce metabolic stability compared to thioethers .
  • Cyano Group: Common at position 5 across analogs, this group stabilizes the DHPM core and may participate in dipole interactions in biological systems .

Physicochemical Properties

  • Thermal Stability : Melting points of analogs range widely (113–300°C, ), suggesting the target compound’s stability may depend on substituent interactions .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Chloro and cyano substituents enhance stability and may improve target affinity .
  • Steric Effects : Bulky tert-butyl groups might limit binding in enzymes with narrow active sites but improve selectivity for hydrophobic pockets .
  • Hybrid Structures: Combining DHPMs with chromenones () or indoles () expands pharmacological profiles, suggesting avenues for modifying the target compound .

准备方法

Cyclocondensation of 2-Hydrazinopyrimidines with Chalcones (Propenones)

A widely reported approach involves the cyclocondensation reaction between 2-hydrazinopyrimidines and α,β-unsaturated ketones (chalcones/propenones) bearing the appropriate aromatic substituents.

  • Starting Materials:

    • 2-Hydrazino-1-methyl-6-oxo-4-(4-chlorophenyl)-1,6-dihydropyrimidine-5-carbonitrile
    • 4-tert-butylphenyl-substituted propen-1-one (chalcone derivative)
  • Reaction Conditions:

    • Solvent: Absolute ethanol
    • Base catalyst: Sodium hydroxide (NaOH)
    • Temperature: Room temperature to mild heating
    • Reaction time: Several hours (typically 3-4 hours)
    • Post-reaction: The mixture is often cooled, filtered, and recrystallized from ethanol or methanol to obtain the pure product.
  • Mechanism:

    • The hydrazino group attacks the α,β-unsaturated ketone, followed by cyclization to form the dihydropyrimidine ring with the desired substituents.
  • Research Findings:

    • This method yields the target compound as colorless crystalline solids.
    • The product structures are confirmed by IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.
    • The ^1H NMR spectra typically show characteristic signals for the pyrimidine ring protons and aromatic substituents, confirming successful synthesis.

One-Pot Synthesis from Aldehydes, Ethyl Cyanoacetate, and Thiourea

Another common synthetic route involves a one-pot cyclocondensation of the corresponding aromatic aldehyde (4-tert-butylbenzaldehyde), ethyl cyanoacetate, and thiourea to form the pyrimidine core with subsequent functionalization.

  • General Procedure:

    • Mix 4-tert-butylbenzaldehyde, ethyl cyanoacetate, and thiourea in a suitable solvent (e.g., ethanol or methanol).
    • Add a base such as sodium hydroxide or ammonium acetate.
    • Heat under reflux for several hours (typically 2-4 hours).
    • Upon completion, cool the reaction mixture to precipitate the product.
    • Filter, wash, and recrystallize to purify.
  • Advantages:

    • Simple, efficient, and scalable.
    • Avoids isolation of intermediates.
  • Notes:

    • Methylation steps may follow to introduce methyl groups on nitrogen atoms if required.
    • Hydrazinolysis of methylthio intermediates can be employed to generate hydrazino derivatives for further cyclocondensation.

Claisen–Schmidt Condensation for Chalcone Synthesis

The preparation of the 4-tert-butylphenyl-substituted chalcones (propenones) used in the cyclocondensation step is typically achieved by Claisen–Schmidt condensation of 4-tert-butylbenzaldehyde with acetophenone derivatives.

  • Reaction Conditions:
    • Base catalyst: Sodium hydroxide or potassium carbonate
    • Solvent: Alcoholic solvents (ethanol or methanol)
    • Temperature: Room temperature or reflux
    • Reaction time: Several hours (4-6 hours)
    • Product isolation by filtration and recrystallization.

Data Table Summarizing Preparation Methods

Step Starting Materials Reaction Conditions Key Notes Yield (%) Reference
1. Chalcone synthesis 4-tert-butylbenzaldehyde + acetophenone derivatives NaOH, EtOH, RT to reflux, 4-6 h Base-catalyzed Claisen–Schmidt condensation 80-90% typical
2. Pyrimidine precursor synthesis Aldehyde + ethyl cyanoacetate + thiourea Reflux in EtOH, 2-4 h, base catalysis One-pot cyclocondensation 70-85%
3. Hydrazinolysis Methylthio pyrimidine derivatives + hydrazine hydrate Ethanol, reflux, 3-4 h Generates 2-hydrazinopyrimidines 75-80%
4. Cyclocondensation 2-Hydrazinopyrimidine + chalcone NaOH, absolute EtOH, RT, 3-4 h Forms target dihydropyrimidine 65-85%
5. Purification Recrystallization from EtOH or MeOH Slow evaporation or cooling Obtains crystalline product -

Detailed Research Findings and Analytical Data

  • Structural Confirmation:

    • IR spectra show characteristic carbonyl (C=O) stretching around 1650 cm^-1.
    • ^1H NMR spectra reveal aromatic proton multiplets and distinctive doublet of doublets for pyrimidine ring protons.
    • ^13C NMR confirms the presence of nitrile carbon (~115 ppm) and carbonyl carbons (~160-170 ppm).
    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
  • Crystallographic Data:

    • Slow evaporation from methanol yields colorless crystalline blocks suitable for X-ray crystallography.
    • The crystal structure confirms the planar pyrimidine ring and the orientation of the tert-butyl and chlorophenyl substituents.
  • Reaction Optimization:

    • Sodium hydroxide concentration and reaction time are critical for maximizing yield and purity.
    • Absolute ethanol as solvent provides better crystallinity and product isolation compared to other solvents.

常见问题

Q. Table 1: Representative Synthetic Conditions

StepReagentsSolventTemp (°C)Yield (%)Ref
14-Tert-butylbenzaldehyde, urea, HClEthanol8065–70
24-Chloroaniline, K₂CO₃DMF12055–60

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR: ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm, singlet). ¹³C NMR identifies the nitrile carbon at ~115 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 424.18) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Variable Substituents: Systematically modify the 4-tert-butylphenyl (electron-donating) and 4-chloroaniline (electron-withdrawing) groups. For example, replace tert-butyl with trifluoromethyl to assess hydrophobicity impacts .
  • Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett constants) .
  • Computational Modeling: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Advanced: What computational strategies are effective in predicting reaction pathways for synthesizing analogous pyrimidines?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, simulate the cyclocondensation step to identify rate-limiting barriers .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents/catalysts. Platforms like ICReDD integrate experimental and computational data to prioritize high-yield conditions .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve torsional angles between the pyrimidine ring and aryl substituents to confirm planarity or distortion .
  • Challenges: Poor crystal quality due to flexible dihydropyrimidone ring. Mitigate by co-crystallizing with stabilizing agents (e.g., crown ethers) .

Advanced: How should researchers address contradictory bioactivity data across cell lines or enzyme assays?

Methodological Answer:

  • Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products may confound results .
  • Mechanistic Profiling: Use RNA sequencing to identify off-target pathways. For example, unintended kinase inhibition could explain variability in anticancer activity .
  • Meta-Analysis: Compare data across published analogs (e.g., pyrimidinecarbonitriles with similar logP values) to isolate substituent-specific effects .

Basic: What are the best practices for ensuring compound purity in multi-step syntheses?

Methodological Answer:

  • Workup: Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials.
  • Chromatography: Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via HPLC (>95%) and TLC (Rf = 0.3–0.5) .
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (tolerance: ±0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。